REACTION_CXSMILES
|
[CH:1]1[CH:8]=[CH:7][C:5](=[O:6])[C:4](O)=[CH:3][CH:2]=1.S(Cl)([Cl:12])=O>C1C=CC=CC=1>[CH:1]1[CH:8]=[CH:7][C:5](=[O:6])[C:4]([Cl:12])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with refluxing
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the reaction mixture under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue is purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
recrystallized from cyclohexane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=O)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |